molecular formula C9H17N B14652442 2-Ethyl-3,4-dimethylpentanenitrile CAS No. 53153-90-5

2-Ethyl-3,4-dimethylpentanenitrile

Cat. No.: B14652442
CAS No.: 53153-90-5
M. Wt: 139.24 g/mol
InChI Key: WPDFTDORVUCUIF-UHFFFAOYSA-N
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Description

2-Ethyl-3,4-dimethylpentanenitrile is an organic compound belonging to the nitrile family It is characterized by a nitrile group (-C≡N) attached to a branched hydrocarbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3,4-dimethylpentanenitrile typically involves the reaction of a suitable alkyl halide with sodium cyanide (NaCN) in a nucleophilic substitution reaction. The general reaction can be represented as follows: [ \text{R-X} + \text{NaCN} \rightarrow \text{R-CN} + \text{NaX} ] where R represents the hydrocarbon chain, and X is the halide group.

Industrial Production Methods: Industrial production of nitriles, including this compound, often involves the dehydration of primary amides using dehydrating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method is efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3,4-dimethylpentanenitrile can undergo various chemical reactions, including:

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Hydrolysis: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions:

    Reduction: LiAlH₄ in anhydrous ether.

    Hydrolysis: Aqueous acid (HCl) or base (NaOH).

    Substitution: Sodium cyanide (NaCN) in polar aprotic solvents.

Major Products:

    Reduction: Primary amine.

    Hydrolysis: Carboxylic acid.

    Substitution: Various substituted nitriles.

Scientific Research Applications

2-Ethyl-3,4-dimethylpentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-3,4-dimethylpentanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

  • 2-Methyl-3,4-dimethylpentanenitrile
  • 2-Ethyl-3,4-dimethylhexanenitrile
  • 2-Ethyl-3,4-dimethylbutanenitrile

Comparison: 2-Ethyl-3,4-dimethylpentanenitrile is unique due to its specific branching and the position of the nitrile group. This structural uniqueness can influence its reactivity and the types of products formed in chemical reactions. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications.

Properties

CAS No.

53153-90-5

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2-ethyl-3,4-dimethylpentanenitrile

InChI

InChI=1S/C9H17N/c1-5-9(6-10)8(4)7(2)3/h7-9H,5H2,1-4H3

InChI Key

WPDFTDORVUCUIF-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)C(C)C(C)C

Origin of Product

United States

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